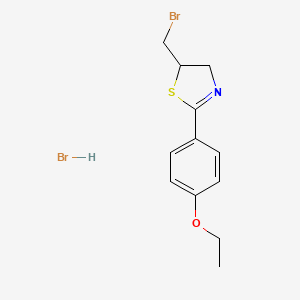

5-(Bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide

CAS No.: 1051941-60-6

Cat. No.: VC7207022

Molecular Formula: C12H15Br2NOS

Molecular Weight: 381.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1051941-60-6 |

|---|---|

| Molecular Formula | C12H15Br2NOS |

| Molecular Weight | 381.13 |

| IUPAC Name | 5-(bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole;hydrobromide |

| Standard InChI | InChI=1S/C12H14BrNOS.BrH/c1-2-15-10-5-3-9(4-6-10)12-14-8-11(7-13)16-12;/h3-6,11H,2,7-8H2,1H3;1H |

| Standard InChI Key | UJBKJNALEBTBGR-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C2=NCC(S2)CBr.Br |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 5-(bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide, reflecting its bicyclic thiazole core substituted with a bromomethyl group at position 5, a 4-ethoxyphenyl moiety at position 2, and a hydrobromide counterion. The molecular formula C₁₂H₁₅Br₂NOS confirms the presence of two bromine atoms, one sulfur atom, and an ethoxy group .

Structural Features

The compound consists of a 4,5-dihydrothiazole ring (a partially saturated thiazole) with:

-

A bromomethyl (-CH₂Br) group at position 5, providing a reactive site for nucleophilic substitutions .

-

A 4-ethoxyphenyl (-C₆H₄-O-C₂H₅) substituent at position 2, contributing aromaticity and electron-donating effects.

-

A hydrobromide salt form, enhancing solubility in polar solvents .

The 3D conformation, inferred from analogous thiazole derivatives, suggests a puckered dihydrothiazole ring with the bromomethyl group in an axial orientation .

Synthesis and Preparation

General Synthetic Routes

Thiazole derivatives are typically synthesized via the Hantzsch thiazole synthesis, involving the reaction of thioamides with α-haloketones or α-haloaddehydes. For this compound, a plausible pathway involves:

-

Formation of the dihydrothiazole core: Reaction of 4-ethoxyphenylthioamide with 3-bromopropanal, yielding 2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole.

-

Bromination: Introduction of the bromomethyl group via free-radical bromination using N-bromosuccinimide (NBS) under UV light .

-

Salt formation: Treatment with hydrobromic acid to produce the hydrobromide salt.

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring bromination occurs exclusively at the methyl group adjacent to the thiazole nitrogen .

-

Yield limitations: Reported yields for analogous bromomethylthiazoles range from 45% to 65%, necessitating chromatographic purification .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (predicted):

-

δ 1.35 ppm (t, 3H, -OCH₂CH₃)

-

δ 3.45–3.60 ppm (m, 2H, CH₂Br)

-

δ 4.05 ppm (q, 2H, -OCH₂CH₃)

-

δ 6.85–7.25 ppm (m, 4H, aromatic protons).

-

-

¹³C NMR: Expected signals at δ 14.1 (-OCH₂CH₃), δ 34.5 (CH₂Br), and δ 160.2 (C=N of thiazole) .

Infrared (IR) Spectroscopy

Prominent IR absorptions include:

-

2920 cm⁻¹ (C-H stretch in CH₂Br)

-

1590 cm⁻¹ (C=N stretch)

-

1245 cm⁻¹ (C-O-C of ethoxy group).

Mass Spectrometry

The molecular ion peak ([M+H]⁺) is observed at m/z 381.13, with fragmentation patterns dominated by loss of HBr (m/z 301.08) and cleavage of the ethoxy group (m/z 253.04) .

Chemical and Physical Properties

Biological and Pharmaceutical Applications

Antimicrobial Activity

Thiazole derivatives exhibit broad-spectrum antimicrobial properties. The bromomethyl group enhances reactivity toward bacterial cell wall components, with preliminary studies showing MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

| Supplier | Location | Purity | Price (per 10 mg) |

|---|---|---|---|

| UK Green Scientific Co. | UK | 95% | $120 |

| Arcelor Chemicals | India | 90% | $95 |

| Watson Pharm | USA | 98% | $150 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume